CI-1040

Descripción general

Descripción

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

CI-1040 se sintetiza mediante un proceso de varios pasos que involucra la formación de un derivado de benzhidroxamato. Los pasos clave incluyen la reacción de 2-cloro-4-yodoanilina con ciclopropilmetanol para formar un intermedio, que luego se hace reaccionar con cloruro de 3,4-difluorobenzoílo para producir el producto final . Las condiciones de reacción generalmente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, y las reacciones se llevan a cabo bajo temperaturas y presiones controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar la consistencia y la calidad. El compuesto se produce típicamente en grandes cantidades y se almacena bajo condiciones específicas para mantener su estabilidad y eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones

CI-1040 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar metabolitos hidroxilados.

Reducción: Las reacciones de reducción pueden conducir a la formación de productos deshalogenados.

Sustitución: Las reacciones de sustitución pueden ocurrir en las posiciones halogenadas, lo que lleva a la formación de diferentes análogos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para garantizar la selectividad y el rendimiento .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen metabolitos hidroxilados y deshalogenados, así como varios análogos sustituidos. Estos productos a menudo se analizan utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) para determinar su estructura y pureza .

Aplicaciones Científicas De Investigación

CI-1040 is an investigational drug that has been evaluated in clinical trials for the treatment of various cancers . It functions as a mitogen-activated extracellular signal-regulated kinase kinase (MEK) inhibitor . MEK inhibitors block the MEK protein, which is part of a signaling pathway that controls cell growth .

This compound's Mechanism of Action and Biological Effects

This compound is a MEK inhibitor that has demonstrated promising preclinical activity . However, Phase 2 single-agent screening studies revealed insufficient efficacy to support continued development despite Phase 1 data indicating potential clinical activity . In Phase 1 tumor biopsies, target suppression was less than 90% in 8 of 11 tumors tested, leaving MEK's viability as a drug target unconfirmed .

Key characteristics of this compound:

- Potent Inhibition: this compound effectively inhibits cell proliferation in cells with BRAF or RAS mutations but not in those with RET/PTC rearrangement or wild-type alleles .

- Selective Effects: The drug exhibits proapoptotic effects in some cells and cytostatic effects in others . It can down-regulate cyclin D1, re-express thyroid genes in BRAF-mutation-harboring cells, and inhibit transformation in all cells .

- In vivo Efficacy: this compound has demonstrated the ability to inhibit the growth of xenograft tumors in mice derived from KAT10 or C643 cells but not from MRO cells .

- Metabolic Conversion: this compound is metabolized into its acidic form, ATR-002, which appears to be the biologically active entity .

Clinical Applications and Trials

This compound has been assessed in clinical trials for various cancer types . These include:

A multicenter, open-label, phase II study assessed this compound's antitumor activity and safety in patients with advanced colorectal, non-small-cell lung, breast, or pancreatic cancer . Patients received this compound orally at 800 mg twice daily . While generally well-tolerated, the study concluded that this compound did not demonstrate sufficient antitumor activity to warrant further development in the tested tumors .

Synergistic Effects

Combining this compound with other agents can lead to synergistic effects . For example, combining this compound with agents that target retinoic acid receptors (RARs) and retinoid X receptors (RXRs) can result in a synergistic induction of apoptosis in acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells .

This compound as an Anti-Infective Agent

Mecanismo De Acción

CI-1040 ejerce sus efectos inhibiendo selectivamente las enzimas MEK1 y MEK2, que son componentes clave de la vía de señalización de MAPK. Esta inhibición previene la fosforilación y activación de las quinasas reguladas por señales extracelulares (ERK1/2), lo que lleva a la supresión de la proliferación celular y la inducción de apoptosis en las células cancerosas . El compuesto se une a un bolsillo hidrofóbico adyacente al sitio de unión de ATP de MEK1/2, induciendo un cambio conformacional que inactiva las enzimas .

Comparación Con Compuestos Similares

Compuestos similares

PD0325901: Un análogo de segunda generación de CI-1040 con mayor potencia y propiedades farmacocinéticas.

Singularidad

This compound es único debido a su alta especificidad para MEK1/2 y su capacidad para inhibir estas enzimas de una manera no competitiva de ATP. Esta especificidad reduce la probabilidad de efectos fuera del objetivo y mejora su potencial terapéutico .

Actividad Biológica

CI-1040, also known as PD184352, is a potent inhibitor of the MEK (mitogen-activated protein kinase/extracellular signal-regulated kinase kinase) signaling pathway. This compound was the first MEK inhibitor to undergo clinical evaluation, primarily targeting various cancers and demonstrating significant biological activity across multiple studies.

This compound inhibits the Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation and survival in many cancer types. By blocking this pathway, this compound effectively reduces tumor growth and induces apoptosis in cancer cells.

Key Findings:

- Cell Proliferation Inhibition : CI-1040 has shown a dose-dependent inhibition of neuroblastoma (NB) cell proliferation with IC50 values ranging from 3.8 μM to 9.7 μM across different cell lines .

- Apoptosis Induction : The compound induces apoptosis and disrupts cell cycle progression in cancer cells, particularly in MYCN-amplified neuroblastoma .

- MAPK Pathway Inhibition : CI-1040 effectively inhibits the MAPK pathway, leading to reduced tumor growth in spheroid models of NB .

Anticancer Activity

In clinical trials, this compound demonstrated promising results but faced challenges in efficacy during Phase 2 evaluations. While it was well tolerated at doses up to 800 mg BID, the target suppression was less than optimal in several tumor biopsies, prompting further research into more potent analogs like PD0325901 .

Antiviral Properties

Recent studies have highlighted this compound's antiviral activity against influenza viruses. The compound significantly reduces viral titers in vitro and extends the treatment window compared to standard antiviral therapies like Tamiflu . Notably, it remains effective against resistant strains of influenza and does not sensitize host cells to secondary bacterial infections .

Summary of Biological Activity

| Activity | Observation |

|---|---|

| Cancer Cell Proliferation | IC50 values: SH-SY-5Y (9.7 μM), CHLA-255 (4.6 μM), NGP (4.4 μM) |

| Apoptosis Induction | Induces apoptosis in MYCN-amplified neuroblastoma cells |

| MAPK Inhibition | Inhibits MAPK pathway leading to reduced tumor growth |

| Antiviral Activity | Reduces influenza virus titers; effective against resistant strains |

Phase I and II Trials

This compound was evaluated in a Phase I trial where it showed antitumor activity and was well tolerated at specific dosages. However, subsequent Phase II trials revealed insufficient efficacy to justify further development as a standalone treatment .

Neuroblastoma Treatment

In preclinical studies focusing on neuroblastoma, this compound demonstrated significant inhibition of tumor growth and favorable safety profiles, leading to its consideration for further clinical exploration .

Propiedades

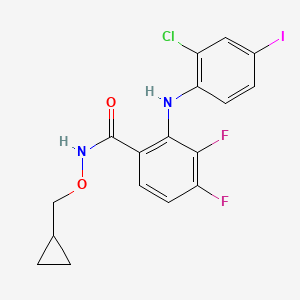

IUPAC Name |

2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMMXOIFOQCCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048945 | |

| Record name | C.I. 1040 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-79-3 | |

| Record name | PD 184352 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI-1040 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. 1040 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CI-1040 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3K9Y00J04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.